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Compound of Interest

Compound Name: EPZ-4777

Cat. No.: B1398500

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic kinetics and mechanism of
action of EPZ-4777, a potent and selective small-molecule inhibitor of the histone
methyltransferase DOT1L. The information presented herein is compiled from foundational
preclinical studies, offering detailed insights into its inhibitory profile, the experimental methods
used for its characterization, and its impact on relevant signaling pathways.

Executive Summary: EPZ-4777 Profile

EPZ-4777 is a selective inhibitor of the enzyme DOTLL (Disruptor of Telomeric Silencing 1-
Like), the sole histone methyltransferase responsible for methylating histone H3 at lysine 79
(H3K79). In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged (MLLT)
leukemias, aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of
H3K79 at specific gene loci.[1] This epigenetic modification drives the overexpression of
leukemogenic genes, such as HOXA9 and MEIS1, promoting cancer cell proliferation.[1]

EPZ-4777 acts as a competitive inhibitor with respect to the S-Adenosyl methionine (SAM)
cofactor, effectively blocking the enzymatic activity of DOT1L.[1] This inhibition leads to a
reduction in H3K79 methylation, suppression of target oncogenes, and selective killing of MLLr
leukemia cells.[1][2]

Quantitative Analysis of Inhibitory Potency
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The inhibitory activity of EPZ-4777 has been quantified through both biochemical (cell-free) and
cellular assays. The data consistently demonstrate its high potency and selectivity for DOT1L.

Biochemical Inhibition Data

In cell-free enzymatic assays, EPZ-4777 demonstrates picomolar potency against DOTLL. Its
selectivity is highlighted by a significantly lower affinity for other histone methyltransferases
(HMTs).

Parameter Enzyme Value Assay Type Reference
ICso DOT1L 0.4 nM (400 pM) Radiometric [2][31[4]
ICs0 DOTIL 3.4nM AlphaLISA [1]

ICso PRMT5 521 nM - [3]

ICso Other HMTs >50 uM - [3]

Note: ICso (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to
reduce the activity of an enzyme by 50%. Variations in reported ICso values can arise from
different assay technologies (e.g., radiometric vs. AlphaLISA).[1]

Cellular Proliferation Data

EPZ-4777 selectively inhibits the proliferation of human leukemia cell lines that feature MLL
rearrangements, with minimal effect on non-MLLr cell lines.
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Cell Line MLL Status ICso (UM) Reference
MV4-11 MLL-AF4 0.17 [4]
MOLM-13 MLL-AF9 0.72 [4]
KOPN-8 MLL-ENL 0.62 [4]
SEM MLL-AF4 1.72 [4]
THP-1 MLL-AF9 3.36 [4]
RS4;11 MLL-AF4 6.47 [4]
REH Non-MLLr 13.9 [4]
Kasumi-1 Non-MLLr 32.99 [4]
697 Non-MLLr 36.57 [4]

Mechanism of Action and Signhaling Pathways

DOT1L-mediated H3K79 methylation is a critical epigenetic mark associated with active gene
transcription.[5] EPZ-4777's mechanism of action is centered on the disruption of this process
in a pathological context.

DOTI1L Recruitment in MLL-Rearranged Leukemia

In MLLr leukemia, the fusion of the MLL gene with partner genes (e.g., AF9, AF4) creates an
oncogenic protein.[1] This MLL-fusion protein aberrantly recruits DOTL1L to the promoter
regions of target genes like HOXA9 and MEISL1.[1] The resulting hypermethylation of H3K79
maintains an open chromatin state, driving high levels of transcription and promoting
leukemogenesis.[5][6] EPZ-4777 directly inhibits the catalytic activity of DOTLL, preventing
H3K79 methylation and suppressing the expression of these critical oncogenes.[2][7]
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Caption: DOTLL signaling pathway in MLL-rearranged leukemia and the inhibitory action of
EPZ-4777.

Interplay with SIRT1 Repressive Complex

Further research has revealed a dynamic interplay between DOT1L and other chromatin
regulators.[6] DOT1L has been shown to inhibit the chromatin localization of a repressive
complex composed of SIRT1 (a histone deacetylase) and SUV39H1 (an H3K9
methyltransferase).[6] By preventing this repressive complex from acting on MLL target genes,
DOTLL helps maintain the open and active chromatin state necessary for leukemic gene
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expression.[6] This finding suggests that the efficacy of DOTLL inhibitors could potentially be
enhanced by combination with SIRT1 activators.[6]
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Caption: Interplay between DOTL1L and the SIRT1 repressive complex at MLL target genes.

Experimental Protocols

The following section details the methodology for the biochemical assay used to determine the
ICso of EPZ-4777 against DOTLL, as described in foundational studies.[2]

Radiometric DOT1L Enzyme Inhibition Assay (ICso
Determination)

This assay measures the incorporation of a radiolabeled methyl group from 3H-SAM onto a
nucleosome substrate.

1. Compound Preparation:
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EPZ-4777 is serially diluted 3-fold in DMSO to create a ten-point concentration gradient,
starting from 1 mM.[2]

1 pL of each inhibitor dilution is plated into a 384-well microtiter plate.[2]

A 100% inhibition control is prepared using a final concentration of 2.5 mM S-adenosyl-L-
homocysteine (SAH), the product of the methylation reaction.[2]

. Enzyme Incubation:
40 uL of 0.25 nM DOTLL (recombinant, residues 1-416) is added to each well.[2]

The enzyme is prepared in an assay buffer consisting of 20 mM TRIS (pH 8.0), 10 mM NacCl,
100 mM KCI, 0.5 mM DTT, 0.002% Tween 20, and 0.005% Bovine Skin Gelatin.[2]

The plate is incubated for 30 minutes at room temperature to allow the inhibitor to bind to the
enzyme.[2]

. Reaction Initiation:
10 pL of a substrate mix is added to each well to initiate the reaction.[2]
The final reaction mixture contains:
o 200 nM 3H-SAM (S-adenosyl-L-[methyl-3H]methionine).[2]
o 600 nM unlabeled SAM.[2]
o 20 nM nucleosomes.[2]

Both SAM and nucleosome substrates are present at concentrations approximately equal to
their respective Michaelis constants (Km).[2]

. Reaction and Quenching:
The reaction is allowed to proceed for 120 minutes at room temperature.[2]

The reaction is quenched by adding 10 puL of 800 mM unlabeled SAM to each well.[2]
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5. Detection and Analysis:

e The incorporation of radioactivity (3H) into the nucleosome substrate is measured using a
scintillation counter (FlashPlate).[2]

e |Cso values are calculated from the concentration-response curves using appropriate
software (e.g., GraphPad Prism).[2]

1. Compound Plating
EPZ-4777 serially diluted in DMSO.
1 uL added to 384-well plate.

:

2. Enzyme Addition & Pre-incubation
Add 40 pL of 0.25 nM DOT1L.
Incubate for 30 min.

'

3. Reaction Initiation
Add 10 pL of Substrate Mix
(200 NnM 3H-SAM, 600 nM SAM, 20 nM Nucleosomes).

:

4. Reaction Incubation
Incubate for 120 min at room temp.

:

5. Quenching
Add 10 pL of 800 mM unlabeled SAM.

:

6. Detection
Measure 3H incorporation into nucleosomes
(Scintillation Counting).

7. Data Analysis
Calculate ICso values from
concentration-response curves.
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Caption: Experimental workflow for the radiometric DOTL1L ICso determination assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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